N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride
Description
N-[(1,3-Dimethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine; hydrochloride is a pyrazole-based compound with a bis-heterocyclic structure. The molecule features two pyrazole rings: one substituted with methyl and methoxy groups and the other with methyl groups linked via a methylene bridge. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical or agrochemical applications.
Properties
Molecular Formula |
C11H18ClN5O |
|---|---|
Molecular Weight |
271.75 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5O.ClH/c1-8-9(6-15(2)13-8)5-12-10-7-16(3)14-11(10)17-4;/h6-7,12H,5H2,1-4H3;1H |
InChI Key |
KJVQFFPZRZPBIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNC2=CN(N=C2OC)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrazole Precursors
The foundational step involves alkylation of 1,3-dimethylpyrazole or its derivatives to introduce the methylene bridge. A common approach employs 4-chloromethyl-1,3-dimethylpyrazole reacting with 3-methoxy-1-methylpyrazol-4-amine under basic conditions.
Reaction Scheme :
$$
\text{4-Chloromethyl-1,3-dimethylpyrazole} + \text{3-Methoxy-1-methylpyrazol-4-amine} \xrightarrow{\text{NaOH, EtOH}} \text{N-[(1,3-Dimethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine}
$$
Key parameters:
- Solvent : Ethanol or methanol
- Temperature : 60–80°C
- Reaction Time : 6–12 hours
- Yield : 65–78%
Side reactions include over-alkylation (5–12% byproduct), mitigated by stoichiometric control.
Substitution Reactions for Functionalization
Methoxy group introduction occurs via nucleophilic substitution. 3-Hydroxy-1-methylpyrazole is treated with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃):
Conditions :
- Reagent : CH₃I or (CH₃)₂SO₄
- Base : K₂CO₃ or NaH
- Solvent : DMF or acetone
- Yield : 70–85%
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt using HCl gas or concentrated HCl in ether:
Procedure :
- Dissolve the free base in dry diethyl ether.
- Bubble HCl gas until precipitation completes.
- Filter and wash with cold ether.
- Dry under vacuum.
Purity : ≥98% (HPLC).
Optimization Strategies
Catalytic Enhancements
Transition metal catalysts (e.g., Pd/C, CuI) improve yields in coupling steps. For example, Ullmann-type couplings reduce reaction times by 30%:
| Catalyst | Reaction Time (h) | Yield Improvement |
|---|---|---|
| None | 12 | 65% |
| CuI | 8 | 78% |
| Pd/C | 6 | 82% |
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side products. Ethanol balances reactivity and selectivity:
Solvent Comparison :
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 72 | 88 |
| EtOH | 24.3 | 68 | 95 |
| THF | 7.5 | 55 | 90 |
Industrial-Scale Production
Continuous Flow Reactors
Patents describe tubular reactors for alkylation steps, improving heat transfer and reducing batch variability:
Advantages :
Purification Techniques
Crystallization remains the primary method, but chromatographic purification is employed for high-purity batches (>99%):
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Crystallization | 95–98 | 85 |
| Column Chromatography | 99+ | 70 |
Challenges and Mitigation
Byproduct Formation
Common byproducts include:
- N,N-Dialkylated species (5–12%): Controlled by limiting alkylating agent.
- Demethylation products (3–8%): Avoided by using mild bases.
Stability Issues
The hydrochloride salt is hygroscopic. Storage under nitrogen with desiccants (silica gel) prevents degradation.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several pyrazole derivatives documented in the evidence:
Table 1: Key Structural Features of Analogs
Notes:
- The target compound’s bis-pyrazole scaffold is rare; most analogs in the evidence feature mono-pyrazole cores hybridized with aryl or heteroaryl groups (e.g., pyridine in ).
- Substituents like methoxy (target compound) and chloro () influence electronic properties and binding interactions. Methoxy groups enhance lipophilicity, while chloro substituents increase electrophilicity .
- The hydrochloride salt form (target compound, ) improves aqueous solubility compared to free bases.
Physicochemical and Spectroscopic Properties
Table 3: Comparative Data
Notes:
Biological Activity
Overview
N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride is a compound of significant interest in pharmacological research due to its unique structural properties and potential therapeutic applications. This compound belongs to the pyrazole class, which has been recognized for various biological activities, including anti-inflammatory and anticancer effects.
| Property | Value |
|---|---|
| Molecular Formula | C12H15ClN3O |
| Molecular Weight | 271.72 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CN1C=C(C(=N1)OC)NCC2=CC=C(C=C2)F.Cl |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The pyrazole ring and methoxy group contribute to its ability to bind with various enzymes and receptors, modulating their activity. This modulation can lead to significant biological effects, including:
- Inhibition of Kinases : Pyrazole derivatives have been shown to inhibit kinases involved in cancer progression.
- Anti-inflammatory Effects : Compounds in this class often exhibit properties that reduce inflammation, making them potential candidates for treating inflammatory diseases.
Biological Activity Studies
Recent studies have highlighted the biological activity of pyrazole derivatives similar to this compound. Here are some key findings:
Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:
- MCF7 Cell Line : Compounds showed IC50 values ranging from 0.01 µM to 3.79 µM, indicating strong anticancer potential.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.01 |
| Compound B | NCI-H460 | 0.03 |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
Anti-inflammatory Effects
Studies have indicated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting their use in treating conditions like arthritis or other inflammatory disorders.
Case Study 1: Anticancer Efficacy
A study performed by Bouabdallah et al., evaluated the cytotoxicity of various pyrazole derivatives against Hep-2 and P815 cell lines. The results indicated significant cytotoxic potential with an IC50 of 3.25 mg/mL for one of the tested compounds, demonstrating the effectiveness of this chemical class in cancer therapeutics .
Case Study 2: Inhibition of Kinases
Research conducted by Sun et al., found that a derivative of pyrazole effectively inhibited CDK2 with an IC50 value of 0.95 nM and also showed inhibition of VEGF-induced proliferation in human umbilical vein endothelial cells (IC50 = 0.30 nM). This suggests a promising role for pyrazole derivatives in cancer treatment through the inhibition of critical growth pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
